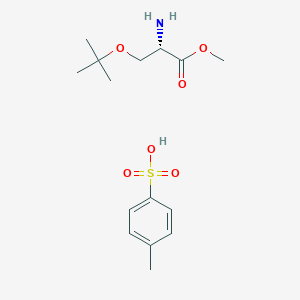

H-Ser(tBu)-OMe.TosOH

Description

Significance of Serine Derivatives in Amino Acid Chemistry

Serine, with its hydroxymethyl side chain, is a crucial amino acid involved in numerous biological functions, including protein synthesis and metabolic pathways. britannica.com In chemical synthesis, this hydroxyl group presents a challenge as it is a reactive site that can lead to unwanted side reactions. biosynth.com Serine derivatives are therefore essential for temporarily masking this reactivity. testbook.com These derivatives are widely used in the synthesis of peptides, including glycopeptides and lipopeptides, as well as in the creation of other complex bioactive molecules and pharmaceuticals. pharmaffiliates.comfishersci.at The ability to modify serine's structure allows for the development of compounds with enhanced properties, such as improved stability or bioavailability. chemimpex.com

Rationale for O-tert-Butyl Protection in Serine Derivatives

The tert-butyl (tBu) group is a widely used protecting group for the hydroxyl function of serine and other similar amino acids like threonine. iris-biotech.de Its primary advantage lies in its stability under a range of reaction conditions, which prevents the hydroxyl group from participating in unintended reactions during peptide synthesis. smolecule.comchemimpex.com This protection is crucial for maintaining the integrity of the serine residue throughout the synthetic process. smolecule.com

The tBu group is considered "permanent" or semi-permanent during the elongation of a peptide chain in many synthetic strategies, meaning it remains intact during the repetitive steps of amino acid coupling. iris-biotech.de It is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often during the final step of cleaving the completed peptide from its solid support. iris-biotech.de This acid lability allows for its selective removal without affecting other protecting groups that are sensitive to different conditions, a concept known as orthogonality. iris-biotech.defiveable.me The use of O-tert-butyl protection has been shown to improve yields in peptide synthesis by minimizing side reactions associated with the unprotected hydroxyl group. smolecule.com

Role of Tosylate Salt in Stability and Reactivity of Amino Acid Esters

The tosylate (p-toluenesulfonate) group in H-Ser(tBu)-OMe.TosOH serves multiple functions. smolecule.com Forming a tosylate salt of the free amino group enhances the compound's stability and often renders it as a crystalline, easy-to-handle solid. biosynth.comunimi.it This is a common strategy in the preparation of amino acid esters. unimi.itresearchgate.net The tosylate salt improves solubility in certain organic solvents and stabilizes the amino group during synthetic manipulations.

Furthermore, the tosylate anion itself is a good leaving group, which can facilitate certain chemical transformations. smolecule.comwikipedia.org In the context of this compound, the primary role of the tosylate is to form a stable, isolable salt of the amino acid ester. smolecule.comunimi.it The preparation of such salts is often achieved through a Fischer-Speier esterification, where p-toluenesulfonic acid acts as a catalyst for the esterification and subsequently forms the salt with the product. researchgate.netnih.gov

Context within Fmoc/tBu and Boc/Bn Protecting Group Strategies

The utility of this compound is best understood within the framework of common protecting group strategies used in solid-phase peptide synthesis (SPPS). biosynth.comcsbio.com The two most prevalent strategies are the Fmoc/tBu and the Boc/Bn schemes. biosynth.comiris-biotech.de

The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in modern SPPS. iris-biotech.deiris-biotech.de In this approach, the temporary N-terminal protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the permanent side-chain protecting groups, like the tert-butyl (tBu) ether on serine, are acid-labile. iris-biotech.decsbio.com The Fmoc group is removed at each step of peptide elongation using a mild base, typically piperidine (B6355638). iris-biotech.de The tBu group, however, is stable to these basic conditions and is only removed at the end of the synthesis with a strong acid like TFA. iris-biotech.de This orthogonality, where one protecting group can be removed without affecting the other, is a cornerstone of this strategy. fiveable.me

The Boc/Bn strategy , while historically significant, is considered quasi-orthogonal. biosynth.com It employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and often benzyl (B1604629) (Bn)-based groups for permanent side-chain protection. biosynth.comiris-biotech.de Both types of groups are removed by acid, but their cleavage requires different acid strengths. The Boc group is removed with a moderately strong acid like TFA, while the Bn groups require a much stronger and more hazardous acid, such as liquid hydrogen fluoride (B91410) (HF), for cleavage. biosynth.comcsbio.com

This compound, with its acid-labile tBu group, is perfectly suited for the Fmoc/tBu strategy. iris-biotech.de After the initial coupling reaction, the methyl ester can be saponified, and the free carboxyl group can be coupled to a resin for SPPS. The tosylate would be neutralized or removed prior to coupling. The O-tert-butyl group would remain throughout the synthesis until the final acid-mediated cleavage.

Table 1: Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Function | Cleavage Condition | Strategy |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | N-terminal Protection | Base (e.g., Piperidine) | Fmoc/tBu |

| tert-Butyloxycarbonyl | Boc | N-terminal Protection | Acid (e.g., TFA) | Boc/Bn |

| tert-Butyl | tBu | Side-chain Protection (e.g., Ser, Thr, Asp, Glu) | Strong Acid (e.g., TFA, HF) | Fmoc/tBu, Boc/Bn |

| Benzyl | Bzl | Side-chain Protection (e.g., Asp, Glu) | Strong Acid (e.g., HF) | Boc/Bn |

Structure

2D Structure

Properties

Molecular Formula |

C15H25NO6S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C8H17NO3.C7H8O3S/c1-8(2,3)12-5-6(9)7(10)11-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,9H2,1-4H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |

InChI Key |

NYWGGXRHXSWCLX-RGMNGODLSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC[C@@H](C(=O)OC)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OCC(C(=O)OC)N |

Origin of Product |

United States |

Role and Application As a Chiral Building Block in Advanced Organic Synthesis

Fundamental Role in Peptide Synthesis

The primary application of H-Ser(tBu)-OMe.TosOH lies in its function as a protected serine derivative for peptide synthesis. smolecule.com The tert-butyl (tBu) group on the hydroxyl side chain and the methyl ester (OMe) at the C-terminus serve as temporary blocking groups. These protecting groups are crucial for preventing unwanted side reactions at these functional sites during the formation of peptide bonds. smolecule.com The tert-butyl ether is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA). This strategic protection allows for the selective formation of the desired amide linkage between the free amino group of this compound and the activated carboxyl group of another amino acid.

Incorporation into Peptide Chains via Coupling Reactions

The incorporation of the H-Ser(tBu)-OMe moiety into a growing peptide chain is achieved through various coupling reactions. The free primary amine of this compound, once liberated from its tosylate salt form, acts as a nucleophile, attacking an activated carboxyl group of an N-protected amino acid.

The mixed anhydride (B1165640) method is a classic and effective technique for peptide bond formation. thieme-connect.de In this approach, an N-protected amino acid is reacted with an acid chloride, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) to form a mixed anhydride. thieme-connect.de This anhydride is a highly activated species that readily reacts with the amino group of this compound to form the desired peptide bond. thieme-connect.de This method has been successfully employed in the synthesis of various peptide fragments. google.comgoogle.com

For instance, in the synthesis of a fragment of thymosin α1, a protected dipeptide was formed by coupling Z-Ser(tBu)-OH with another amino acid derivative using the mixed anhydride method. google.com Similarly, other complex peptide fragments have been constructed utilizing this reliable coupling strategy. google.com

Activated esters, particularly N-hydroxysuccinimide (OSu) esters of N-protected amino acids, are widely used in peptide synthesis for their efficiency and the minimization of side reactions. thieme-connect.despbu.ru The reaction involves the coupling of an Fmoc-protected amino acid N-hydroxysuccinimide ester (Fmoc-AA-OSu) with the free amine of this compound. thieme-connect.de

A typical procedure involves dissolving this compound and a base, such as sodium hydroxide (B78521), in water to neutralize the tosylate salt and free the amine. thieme-connect.de The Fmoc-protected amino acid active ester, like Fmoc-OSu, dissolved in a solvent such as dioxane, is then added to the aqueous solution of the serine derivative. thieme-connect.de The coupling reaction proceeds, often with stirring for an extended period, to yield the N-Fmoc protected dipeptide. thieme-connect.de This method is advantageous due to the stability of the active esters and the clean reaction profiles they generally provide.

| Coupling Method | Activating Agent | Typical Reactants | Key Features |

| Mixed Anhydride | Isobutyl chloroformate | N-protected amino acid, this compound, N-methylmorpholine | Classic, effective method. thieme-connect.de |

| Activated Ester | N-hydroxysuccinimide (OSu) | Fmoc-AA-OSu, this compound, Base | Efficient, minimizes side reactions. thieme-connect.de |

| HBTU/DIPEA | HBTU | N-protected amino acid, this compound, DIPEA | Fast, effective for hindered couplings. cpcscientific.comsigmaaldrich.com |

Modern peptide synthesis often relies on highly efficient coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). sigmaaldrich.com This reagent, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly converts an N-protected amino acid into its highly reactive OBt ester in situ. sigmaaldrich.com This activated species then couples with the amino group of this compound to form the peptide bond.

This method is known for its speed and effectiveness, even with sterically hindered amino acids. sigmaaldrich.com For example, the synthesis of a leuprolide fragment involved the coupling of Fmoc-Ser(tBu)-OH with H-Tyr(tBu)-OAllyl using HBTU and DIPEA. cpcscientific.com This demonstrates the utility of HBTU/DIPEA for coupling serine derivatives like this compound in the synthesis of complex peptides. cpcscientific.comnih.gov

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and protected amino acid derivatives like this compound are integral to this methodology. ontosight.ainih.gov In SPPS, the growing peptide chain is anchored to a solid support (resin), and amino acids are added sequentially. ontosight.ai While this compound itself is typically used in solution-phase synthesis due to its C-terminal methyl ester, its protected counterpart, Fmoc-Ser(tBu)-OH, is a standard building block for Fmoc-based SPPS. cpcscientific.comresearchgate.net

The principles of protection and coupling are the same. The tert-butyl group on the serine side chain prevents unwanted reactions during the repetitive cycles of deprotection and coupling that characterize SPPS. ontosight.ai The use of such protected derivatives is essential for the synthesis of complex peptides and even small proteins with high purity. nih.gov

Application in Solution-Phase Peptide Synthesis

This compound is particularly well-suited for solution-phase peptide synthesis. smolecule.comcpcscientific.com In this approach, all reactions are carried out in a solution, and the intermediate products are isolated and purified after each step. While this can be more labor-intensive than SPPS, it is often the method of choice for large-scale synthesis of peptides. cpcscientific.com

The use of this compound allows for the formation of protected peptide fragments. For example, a dipeptide fragment can be synthesized by coupling an N-protected amino acid to this compound. cpcscientific.com After the coupling, the methyl ester can be saponified (hydrolyzed) to reveal a free carboxylic acid, which can then be activated for coupling to another amino acid or peptide fragment. cpcscientific.com This fragment condensation strategy is a powerful tool in solution-phase synthesis. A highly convergent solution-phase synthesis of leuprolide, for instance, utilized Fmoc-Ser(tBu)-Tyr(tBu)-OAllyl as a key dimer fragment, which was built upon using solution-phase coupling techniques. cpcscientific.com

Orthogonality of O-tert-Butyl Protection in Peptide Synthesis

In the strategic assembly of peptides, protecting groups are essential to prevent unwanted side reactions at the various functional groups of amino acids. wiley-vch.dethermofisher.com The concept of "orthogonality" is paramount, signifying that different protecting groups can be removed selectively under distinct chemical conditions without affecting others. iris-biotech.de This allows for a controlled and stepwise construction of the peptide chain.

The tert-butyl (tBu) group, used to protect the hydroxyl group of serine in this compound, is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). iris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group, which temporarily protects the α-amino group of the amino acid, is base-labile and typically removed using piperidine (B6355638). iris-biotech.de In contrast, the O-tert-butyl ether on the serine side chain is stable to these basic conditions. thieme-connect.depeptide.com

The robustness of the tBu group allows it to withstand the multiple cycles of Fmoc deprotection required during peptide chain elongation. thermofisher.com It is only at the final stage of synthesis that the tBu group is cleaved, typically under strong acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.depeptide.com This cleavage step often occurs concurrently with the cleavage of the completed peptide from the solid support resin. iris-biotech.de The differential lability of the Fmoc (base-labile) and tBu (acid-labile) groups is the essence of their orthogonality, ensuring the integrity of the serine hydroxyl group throughout the synthesis until its functionality is required in the final peptide. iris-biotech.deorganic-chemistry.org

The stability of the tert-butyl ether is not only crucial for standard SPPS but also enables the synthesis of protected peptide fragments. When using highly acid-sensitive resins, the peptide can be cleaved from the support while the tBu side-chain protection remains intact, yielding a valuable building block for further fragment condensation strategies. peptide.com

Table 1: Orthogonal Protecting Group Strategy in Peptide Synthesis

| Protecting Group | Functional Group Protected | Cleavage Condition | Lability |

| Fmoc | α-Amino group | Base (e.g., Piperidine) | Temporary |

| tBu | Serine hydroxyl group | Acid (e.g., TFA) | Permanent/Final Cleavage |

| Boc | α-Amino group | Acid (e.g., TFA) | Temporary |

| Benzyl (B1604629) (Bzl) | Serine hydroxyl group | Strong Acid (e.g., HF) | Permanent/Final Cleavage |

This table illustrates the common orthogonal protecting group pairs used in peptide synthesis, highlighting the role of the tert-butyl group.

Utilization in the Synthesis of Complex Natural Products and Analogues

The utility of this compound extends beyond simple peptide synthesis into the challenging arena of complex natural product synthesis. Many biologically active natural products are peptides or contain peptide fragments, requiring the sophisticated tools of peptide chemistry for their construction.

For instance, in the synthesis of ghrelin, a complex peptide hormone, derivatives of serine with tert-butyl protection, such as Boc-Gly-Ser(tBu)-Ser(t-butyldimethylsilyl)-Phe-Leu-Ser(tBu)-Pro-2-chlorotrityl-resin, are employed. researchgate.net The use of the tBu protecting group for the serine side chains is critical for the successful solid-phase synthesis of peptide fragments that are later assembled into the final hormone. researchgate.net The stability of the tBu group under the various coupling and deprotection steps is essential to achieve a high yield and purity of the final complex peptide. researchgate.net

The synthesis of conotoxins, which are peptides containing multiple disulfide bonds, also benefits from the use of acid-labile protecting groups like tert-butyl (tBu). mdpi.com While tBu is traditionally used for protecting hydroxyl groups, it also serves as a classic protecting group for the sulfhydryl group of cysteine, demonstrating its versatility in the synthesis of complex peptide structures. mdpi.com

Application in Asymmetric Synthesis

This compound is inherently a chiral building block due to its L-serine core. bldpharm.com This chirality is fundamental to its application in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The use of enantiomerically pure starting materials like this compound is a powerful strategy for introducing a defined stereocenter into a molecule.

In the synthesis of pharmaceutically important compounds, controlling stereochemistry is often critical for biological activity. Chiral building blocks derived from amino acids are frequently used to impart this stereochemical control. While direct examples of this compound in specific, non-peptidic asymmetric total syntheses are not extensively detailed in the provided context, its classification as a chiral building block places it within this category of reagents. bldpharm.com The principle of using such a pre-defined chiral center is a common and effective tactic in the asymmetric synthesis of complex organic molecules, including lactones and cyclic ketones, which are important structural motifs in many natural products. dcu.ie

Development of Unnatural Amino Acid Derivatives and Peptidomimetics

The modification of peptides to include unnatural amino acids or to create peptidomimetics—compounds that mimic the structure and function of peptides—is a major focus of modern medicinal chemistry. These modifications can enhance properties such as stability, bioavailability, and receptor-binding affinity.

This compound serves as a versatile starting material for the synthesis of such novel structures. smolecule.com The protected serine derivative can be chemically modified at its free amino group or, after deprotection, at the ester or hydroxyl functionalities to create a wide array of unnatural amino acid derivatives. For example, the synthesis of Fmoc-beta-Homoser(tBu)-OH, an unnatural amino acid derivative, highlights the utility of tBu-protected serine precursors. glentham.com

Furthermore, the core structure of this compound can be incorporated into larger scaffolds that mimic the secondary structure of peptides, such as turns or helices. The ability to selectively deprotect the different functional groups of this building block allows for its integration into complex molecular architectures, leading to the development of novel peptidomimetics with potential therapeutic applications. smolecule.com

Chemical Reactivity and Transformations of H Ser Tbu Ome.tosoh

Reactivity of the Amino Group (N-terminus)

The primary amino group of H-Ser(tBu)-OMe is a potent nucleophile, making it the most reactive site for transformations such as acylation and the introduction of Nα-protecting groups. These reactions are fundamental in peptide chemistry for elongating the peptide chain from the N-terminus.

The free amino group of H-Ser(tBu)-OMe readily undergoes acylation when reacted with activated carboxylic acids or acyl halides. This forms a new amide (peptide) bond. In peptide synthesis, this step, known as coupling, is crucial for building the peptide backbone. The reaction is typically facilitated by coupling reagents that activate the carboxyl group of an incoming N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of H-Ser(tBu)-OMe.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/guanidinium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net For instance, the coupling of an N-protected amino acid like Z-Ser(tBu)-OH with an amino acid ester can be achieved using DCC in the presence of N-hydroxysuccinimide. prepchem.com The presence of a base, such as diisopropylethylamine (DIPEA), is often required to neutralize the tosylate salt and liberate the free amino group for reaction. researchgate.net

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is introduced by reacting H-Ser(tBu)-OMe with Fmoc-Cl or Fmoc-OSu. google.com This protection strategy is central to modern solid-phase peptide synthesis (SPPS). iris-biotech.de The Fmoc group is stable under acidic conditions but is readily cleaved by a secondary amine base, typically piperidine (B6355638), making it orthogonal to the acid-labile tert-butyl and resin linkers. iris-biotech.de

Boc (tert-Butoxycarbonyl): The Boc group is another widely used Nα-protecting group. nbinno.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The Boc group is stable to basic conditions but is removed by treatment with strong acids, such as trifluoroacetic acid (TFA). iris-biotech.denbinno.com The synthesis of Boc-protected serine derivatives is a key step in Boc-based peptide synthesis strategies. chemicalbook.com

Z (Benzyloxycarbonyl or Cbz): The Z group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl). google.com This protecting group is stable to the mildly acidic and basic conditions used for cleaving some other protecting groups. The Z group is typically removed by catalytic hydrogenation (e.g., using palladium on carbon and H₂) or by strong acids like HBr in acetic acid. google.comacsgcipr.org

| Protecting Group | Reagent for Introduction | Cleavage Conditions | Orthogonality |

| Fmoc | Fmoc-Cl, Fmoc-OSu google.com | Base (e.g., Piperidine) iris-biotech.de | Stable to acid, cleaved by base. Orthogonal to tBu and many acid-labile linkers. iris-biotech.de |

| Boc | (Boc)₂O nbinno.com | Strong Acid (e.g., TFA) iris-biotech.de | Stable to base, cleaved by acid. Not orthogonal to tBu group. iris-biotech.de |

| Z (Cbz) | Benzyl chloroformate google.com | Catalytic Hydrogenation, HBr/AcOH google.comacsgcipr.org | Stable to mild acid/base. Cleaved by hydrogenolysis or strong acid. acsgcipr.org |

Reactivity of the Methyl Ester Group (C-terminus)

The methyl ester at the C-terminus of H-Ser(tBu)-OMe serves as a protecting group for the carboxylic acid. It can be selectively removed or transformed to allow for further reactions at this end of the molecule.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either basic or acidic conditions. chemguide.co.uk

Saponification (Basic Hydrolysis): This is the more common method for ester hydrolysis and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. google.comresearchgate.net The reaction is irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards nucleophilic attack. libretexts.org Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. researchgate.net For example, O-tert-butyl serine methyl ester can be saponified using sodium hydroxide in methanol (B129727). google.com

Acidic Hydrolysis: The ester can also be hydrolyzed by heating with a dilute strong acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk This reaction is reversible, and a large excess of water is used to drive the equilibrium towards the products. libretexts.orgcommonorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. acsgcipr.orgyoutube.com

While less common for this specific substrate as a starting material, the methyl ester can, in principle, undergo amidation reactions. This typically involves reaction with an amine to form an amide. However, this transformation is generally less straightforward than the acylation of the amino group and often requires harsh conditions or specific catalysts, as amines are less nucleophilic than hydroxide ions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated and coupled with an amine to form the amide bond.

Cleavage Mechanisms of the O-tert-Butyl Protecting Group

The O-tert-butyl group is a widely used protecting group for the hydroxyl function of serine due to its stability under a broad range of conditions, including those used for the removal of Fmoc and Z groups. iris-biotech.depeptide.com It is, however, susceptible to cleavage under strongly acidic conditions. iris-biotech.dewikipedia.org

The cleavage of the tert-butyl ether proceeds via an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The mechanism can follow either an Sₙ1 or E1 pathway due to the ability of the tertiary alkyl group to form a stable tert-butyl carbocation. wikipedia.orglibretexts.org

The general mechanism is as follows:

Protonation: A strong acid protonates the ether oxygen, converting the hydroxyl group into a better leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com

Carbocation Formation (Sₙ1/E1): The protonated ether cleaves to form a relatively stable tert-butyl cation and the free hydroxyl group of serine. wikipedia.orglibretexts.org

Product Formation: The tert-butyl cation can then be trapped by a nucleophile present in the reaction mixture or undergo elimination to form isobutylene (B52900) gas. acsgcipr.org

A variety of strong acids can be used for this deprotection, with trifluoroacetic acid (TFA) being the most common, often used in a high concentration (e.g., 95%) during the final cleavage step in Fmoc-based solid-phase peptide synthesis. iris-biotech.de Other acids like formic acid, p-toluenesulfonic acid, HCl, HBr, and sulfuric acid can also effect this cleavage. acsgcipr.org The choice of acid can sometimes allow for selective deprotection in the presence of other acid-labile groups. acsgcipr.orglookchem.com For instance, tert-butyl cations generated during deprotection can potentially alkylate other nucleophilic residues in a peptide, such as methionine, which necessitates the use of scavengers in the cleavage cocktail. peptide.com

| Cleavage Reagent | Mechanism | Common Application |

| Trifluoroacetic Acid (TFA) | Sₙ1/E1 via tert-butyl cation wikipedia.orglibretexts.org | Final cleavage step in Fmoc-SPPS to deprotect side chains and cleave the peptide from the resin. iris-biotech.de |

| Hydrochloric Acid (HCl) | Sₙ1/E1 via tert-butyl cation acsgcipr.org | Used in solution-phase deprotections. acsgcipr.org |

| Formic Acid | Sₙ1/E1 via tert-butyl cation acsgcipr.org | Suitable for deprotection of substrates like β-lactams. acsgcipr.org |

Acid-Mediated Cleavage (e.g., TFA, HCl)

The protecting groups on H-Ser(tBu)-OMe.TosOH, namely the tert-butyl ether and the methyl ester, can be removed under acidic conditions. The choice of acid and reaction conditions determines the extent of deprotection.

Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of tert-butyl-based protecting groups. thermofisher.com Treatment of this compound with a high concentration of TFA, typically in a solution with scavengers like water or triisopropylsilane, will lead to the cleavage of the tert-butyl ether from the serine side chain. thermofisher.comsigmaaldrich.com The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. This carbocation is then trapped by the scavengers present in the cleavage cocktail. thermofisher.com

Hydrochloric acid (HCl) can also be employed for deprotection. While stronger concentrations of aqueous HCl can hydrolyze the methyl ester, more controlled conditions are required for selective cleavage. For instance, dilute HCl in an organic solvent can be used to cleave the tert-butyl ether. amazonaws.com The rate of this cleavage is influenced by the solvent, with fluoroalcohols like hexafluoroisopropanol (HFIP) significantly accelerating the removal of the t-butyl group compared to solvents like acetonitrile. amazonaws.com Complete removal of the t-butyl ether from a similar Fmoc-protected serine derivative has been observed within 4 hours at room temperature using 0.1N HCl in HFIP. amazonaws.com

The methyl ester can also be hydrolyzed by strong aqueous acids like HCl, although this typically requires harsher conditions, such as elevated temperatures, than the cleavage of the tert-butyl ether.

| Reagent | Protecting Group Cleaved | Typical Conditions |

| Trifluoroacetic acid (TFA) | tert-Butyl ether | High concentration (e.g., 95%) with scavengers |

| Hydrochloric acid (HCl) | tert-Butyl ether, Methyl ester | Dilute HCl in organic solvent for t-Bu; aqueous HCl for ester |

Selective Deprotection Strategies

Selective deprotection of either the tert-butyl ether or the methyl ester is crucial for the utility of this compound as a building block in multi-step synthesis.

To selectively cleave the tert-butyl ether while retaining the methyl ester, mild acidic conditions are employed. As mentioned, dilute HCl in a suitable solvent can achieve this. amazonaws.com The use of perfluoro-tert-butanol (B1216648) in dichloromethane (B109758) has also been shown to be effective for the selective removal of trityl groups in the presence of tert-butyl ethers, suggesting its potential for milder, selective deprotection strategies. nih.gov

Conversely, to selectively hydrolyze the methyl ester without affecting the acid-labile tert-butyl ether, non-acidic methods are necessary. Saponification using a mild base, such as lithium hydroxide in a mixed aqueous/organic solvent system at controlled temperatures, is a common strategy for methyl ester cleavage. The choice of base and reaction conditions is critical to avoid side reactions.

| Deprotection Goal | Reagent/Method | Rationale |

| Selective t-Bu ether cleavage | Dilute HCl in organic solvent | Milder acidic conditions favor ether cleavage over ester hydrolysis. |

| Selective Methyl ester hydrolysis | Saponification (e.g., LiOH) | Basic conditions target the ester for nucleophilic attack. |

Influence of the Tosylate Counterion on Reactivity

The tosylate (p-toluenesulfonate) anion present in this compound is the conjugate base of the strong acid p-toluenesulfonic acid. As a counterion to the protonated primary amine, it is relatively non-nucleophilic and a good leaving group. researchgate.netmasterorganicchemistry.com

The primary influence of the tosylate counterion is on the properties and handling of the compound itself, rendering the free amine as a stable, crystalline salt. In subsequent reactions, the tosylate anion is generally considered a spectator ion. However, under certain conditions, particularly those involving displacement reactions, the tosylate can act as a leaving group if the nitrogen is deprotonated and subsequently derivatized. nih.gov In the context of the reactions discussed (deprotection, side reactions), the tosylate counterion's direct participation in the reaction mechanism is minimal. Its presence, by forming a salt with the amine, prevents the free amine from participating in unwanted side reactions during storage or certain reaction setups.

Potential Side Reactions and Their Mitigation in Synthesis

Several side reactions can occur with this compound, particularly when it is incorporated into larger molecules or subjected to various reaction conditions.

In peptides containing serine, an intramolecular acyl migration can occur where the acyl group from the nitrogen atom transfers to the side-chain oxygen, forming an ester linkage. This N-to-O acyl shift is typically catalyzed by strong acids. peptide.com The reverse reaction, an O-to-N acyl migration, is favored under neutral or slightly basic conditions. nih.govresearchgate.net For a derivative like this compound, if the N-terminus is acylated, there is a potential for this rearrangement under acidic conditions, which could be used for deprotection. The resulting O-acyl intermediate can be readily converted back to the more stable N-acyl form. nih.govresearchgate.net

To mitigate unwanted N-to-O acyl migration, the use of strong acid should be carefully controlled in terms of time and temperature. If the migration does occur, treating the product with a mild base can often reverse the process. peptide.com

Serine derivatives are susceptible to β-elimination, especially when the side-chain oxygen is part of a good leaving group or under basic conditions. This reaction results in the formation of a dehydroalanine (B155165) residue. ug.edu.pl While the tert-butyl ether in this compound is not an exceptionally good leaving group, elimination can be induced under certain conditions. For instance, if the amine is acylated, base-catalyzed elimination can become more facile.

Mitigation strategies for β-elimination include careful control of basicity and temperature during reactions. The use of bulky protecting groups on the nitrogen can sometimes sterically hinder the abstraction of the α-proton, which is the first step in the elimination process.

The stereochemical integrity of the α-carbon in amino acid derivatives is a critical concern in synthesis. For serine derivatives, racemization can occur, particularly under conditions that facilitate the abstraction of the α-proton. nih.gov This can be promoted by strong bases or even under certain acidic conditions. The formation of an enolate or a related planar intermediate allows for the loss of stereochemistry upon reprotonation. researchgate.netmdpi.com

The risk of racemization is particularly high during the activation of the carboxyl group for peptide bond formation. peptide.com To minimize racemization, it is crucial to use appropriate coupling reagents and to control the reaction temperature and the amount of base used. peptide.com The use of certain additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), can suppress racemization during peptide coupling. peptide.com For this compound, maintaining the amine as a salt helps to prevent racemization at the α-carbon under storage and handling. During reactions where the amine is deprotected, careful selection of non-racemizing conditions is essential.

| Side Reaction | Description | Contributing Factors | Mitigation Strategies |

| O-to-N Acyl Migration | Intramolecular transfer of an acyl group between the nitrogen and oxygen. | Strong acids (N to O), neutral/basic conditions (O to N). peptide.comnih.gov | Control of pH and reaction time; mild basic treatment to reverse. peptide.com |

| Beta-Elimination | Elimination of the side-chain ether to form dehydroalanine. ug.edu.pl | Strong bases, elevated temperatures. | Careful control of basicity and temperature. |

| Racemization | Loss of stereochemistry at the α-carbon. nih.gov | Strong bases or acids, certain coupling conditions. peptide.commdpi.com | Use of racemization-suppressing reagents (e.g., HOBt), temperature control. peptide.com |

Stereochemical Considerations and Control in Reactions Involving H Ser Tbu Ome.tosoh

Retention of Chirality at the α-Carbon

The α-carbon of H-Ser(tBu)-OMe.TosOH is a chiral center, and maintaining its (S)-configuration is paramount during chemical transformations, such as peptide bond formation. The risk of racemization, the process by which a chiral center loses its stereochemical integrity to form an equal mixture of enantiomers, is a significant concern.

Several factors contribute to the retention of chirality at the α-carbon. The bulky tert-butyl (tBu) group protecting the side-chain hydroxyl group and the methyl ester (OMe) protecting the C-terminus play crucial roles. These groups can sterically hinder side reactions that might otherwise lead to racemization. ontosight.aiwikipedia.org Furthermore, the choice of coupling reagents and reaction conditions is critical. For instance, the use of certain coupling reagents can minimize the formation of oxazolone (B7731731) intermediates, which are known to be prone to racemization. spbu.ru

Research has demonstrated that in many standard peptide coupling reactions, the chiral integrity of the α-carbon is largely preserved. ineosopen.org For example, when coupling a protected amino acid to a growing peptide chain, the reaction is typically carried out under conditions that favor direct amide bond formation without affecting the stereocenter. masterorganicchemistry.com The tosylate (TosOH) salt form of the amine also contributes to the stability and handling of the compound, ensuring it is introduced into the reaction mixture with its stereochemistry intact.

Diastereoselective Synthesis Approaches

In addition to preserving the existing stereocenter, this compound and its derivatives are utilized in diastereoselective reactions to create new stereocenters with a high degree of control. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

One notable application is in the synthesis of α-substituted serine analogs. rsc.orgrsc.org By using a chiral auxiliary, such as a nickel(II) complex of a Schiff base derived from a chiral amine, it is possible to direct the alkylation of the α-carbon of a serine derivative with high diastereoselectivity. rsc.orgrsc.org The pre-existing stereocenter of the serine derivative, in conjunction with the chiral auxiliary, creates a diastereomeric transition state that favors the approach of the electrophile from one face of the molecule over the other. This strategy has been successfully employed to synthesize a variety of enantiomerically pure α-alkylated serine derivatives. rsc.orgrsc.org

Another approach involves the use of chiral bicyclic N,O-acetals derived from isoserine. nih.govacs.org These scaffolds can undergo diastereoselective alkylation at the α-position, with the stereochemical outcome (retention or inversion) being dependent on the relative configuration of the stereocenters within the bicyclic system. nih.govacs.org This method provides access to chiral β²,²-amino acids, which are valuable building blocks in medicinal chemistry. nih.govacs.org

Enantiomeric Purity Assessment and Control

Ensuring the enantiomeric purity of this compound and the products derived from it is essential. Enantiomeric excess (ee), a measure of the purity of a chiral substance, is a key parameter that must be monitored throughout the synthetic process.

Several analytical techniques are employed to assess enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying enantiomers. rsc.org By using a chiral stationary phase, it is possible to achieve baseline separation of the enantiomers, allowing for accurate determination of the ee.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents or after derivatization with a chiral agent, can also be used to determine enantiomeric purity. nih.gov For example, the formation of diastereomeric derivatives by reacting the chiral compound with a chiral resolving agent allows for the differentiation of the enantiomers by NMR. nih.govacs.org

Control of enantiomeric purity begins with the starting materials. Utilizing highly enantiomerically pure L-serine is the first step. Throughout the synthesis, careful selection of reaction conditions, reagents, and purification methods is crucial to prevent any loss of stereochemical integrity. google.com

| Analytical Technique | Principle | Application in Stereochemical Analysis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rsc.org | Separation and quantification of enantiomers to determine enantiomeric excess (ee). rsc.org |

| NMR Spectroscopy | Formation of diastereomers with a chiral resolving agent, leading to distinct NMR signals. nih.govacs.org | Determination of diastereomeric excess (de) and enantiomeric excess (ee). nih.gov |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. rsc.orgrsc.org | Confirmation of the absolute configuration based on the sign of rotation. rsc.orgrsc.org |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. nih.govnih.gov | Unambiguous determination of the absolute configuration of a chiral molecule. nih.govnih.gov |

Influence of Protecting Groups on Stereoselectivity

The protecting groups present in this compound and its reaction partners have a profound influence on the stereoselectivity of a reaction. The tert-butyl (tBu) ether on the serine side chain and the tosylate (TosOH) counterion are not merely passive spectators but actively participate in dictating the stereochemical outcome.

The bulky tert-butyl group exerts significant steric hindrance. ontosight.ai This steric bulk can direct the approach of incoming reagents, favoring one trajectory over another and thereby inducing diastereoselectivity. For instance, in reactions involving the formation of a new stereocenter adjacent to the serine residue, the tBu group can effectively block one face of the molecule, leading to the preferential formation of one diastereomer. nih.govacs.org

The tosylate group, while primarily present as a counterion to the protonated amine, can also influence the reaction environment. Its size and potential for hydrogen bonding can affect the solvation shell around the reacting species, which in turn can have an impact on the transition state geometry and, consequently, the stereoselectivity.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of H-Ser(tBu)-OMe.TosOH. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. ethz.ch

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. For the H-Ser(tBu)-OMe cation, a prominent singlet is observed for the nine equivalent protons of the tert-butyl (tBu) group, typically appearing around 1.1-1.2 ppm. rsc.org The three protons of the methyl ester (OMe) group also produce a singlet at approximately 3.7 ppm. rsc.org The protons on the serine backbone (α-CH and β-CH₂) appear as multiplets in the 3.5-4.4 ppm region. rsc.org The tosylate (TosOH) counter-ion is identified by its characteristic aromatic signals in the downfield region (typically two doublets around 7.2 and 7.8 ppm) and a singlet for its methyl group protons around 2.4 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals include those for the quaternary and methyl carbons of the tert-butyl group (~74 ppm and ~27 ppm, respectively), the methyl ester carbon (~52 ppm), the carbons of the serine backbone (α-C at ~55 ppm and β-C at ~62 ppm), and the ester carbonyl carbon (~171 ppm). rsc.org The tosylate anion contributes signals for its aromatic carbons and the methyl carbon. General procedures for recording NMR spectra often involve dissolving the compound in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. chimia.ch

Table 1: Representative NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | ~1.1 | ~27 |

| tert-Butyl (C(CH₃)₃) | - | ~74 |

| Serine β-CH₂ | ~3.5-3.9 | ~62 |

| Serine α-CH | ~4.4 | ~55 |

| Methyl Ester (OCH₃) | ~3.7 | ~52 |

| Carbonyl (C=O) | - | ~171 |

| Tosylate CH₃ | ~2.4 | ~21 |

| Tosylate Aromatic CH | ~7.2, ~7.8 | ~126, ~129 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is extrapolated from structurally similar compounds. rsc.orgnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. hmdb.ca For this compound, the IR spectrum would display a series of characteristic absorption bands confirming its structure. Key expected absorptions include a broad band for the O-H stretch of the sulfonic acid group and N-H stretches from the protonated amine. A strong, sharp peak corresponding to the C=O stretch of the ester group would be prominent, typically around 1740 cm⁻¹. The S=O stretches of the sulfonate group would appear in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions. Additionally, C-O stretching vibrations for the ether and ester linkages, as well as C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule, would be present. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. peptide.com For this compound, electrospray ionization mass spectrometry (ESI-MS) is typically used. This method would show a prominent peak for the positively charged cation, [H-Ser(tBu)-OMe+H]⁺. The analysis confirms the mass of the active portion of the molecule involved in peptide synthesis. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental formula with high confidence. rsc.org

Table 2: Expected Mass Spectrometry Data

| Species | Formula | Calculated Mass (m/z) |

|---|---|---|

| H-Ser(tBu)-OMe Cation | [C₈H₁₇NO₃+H]⁺ | 176.1281 |

Note: The observed m/z value corresponds to the protonated cation. The full compound molecular weight is provided for reference. smolecule.com

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly employed, where the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase. A typical method involves a gradient elution system, for example, starting with a high concentration of water with a small amount of an acid modifier like trifluoroacetic acid (TFA) and gradually increasing the concentration of an organic solvent such as acetonitrile. nih.gov The compound elutes at a characteristic retention time, and its purity is calculated by integrating the area of its peak relative to the total area of all observed peaks, often achieving ≥98% purity. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used primarily to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.org A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent). The separation is based on the differential partitioning of components between the stationary phase (silica) and the mobile phase. For a related protected serine derivative, Alloc-Ser(tBu)-OMe, a retention factor (Rƒ) of 0.35 was observed using a 15:85 mixture of ethyl acetate (B1210297) and petroleum ether as the eluent. rsc.org The Rƒ value is highly dependent on the specific eluent used. After development, the spots are visualized, typically under UV light or by staining, to assess the consumption of starting materials and the formation of the desired product. rsc.org

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like this compound. catalysis.blogajol.info This method separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each mirror-image molecule, leading to different retention times. catalysis.blogajol.info High-performance liquid chromatography (HPLC) with a chiral column is the most common approach for determining the enantiomeric excess (e.e.) of amino acid derivatives. chromatographyonline.comyakhak.org

Research Findings:

The enantiomeric resolution of amino acid esters is frequently accomplished using polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates. yakhak.orgresearchgate.net These phases are known for their broad applicability in separating a wide range of chiral molecules. catalysis.blogchromatographyonline.com To enhance detection and separation, the amino acid ester may be derivatized. For instance, conversion to nitrobenzoxadiazole (NBD) derivatives allows for sensitive ultraviolet (UV) and fluorescence (FL) detection. yakhak.org

Method development for chiral HPLC involves optimizing the mobile phase composition. A typical mobile phase for normal-phase separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or 2-propanol. chromatographyonline.com The addition of small amounts of acidic or basic modifiers, like trifluoroacetic acid or diethylamine (B46881) respectively, can significantly improve peak shape and resolution depending on the analyte's properties. chromatographyonline.com In some cases, where direct chiral chromatography is challenging, the compound can be derivatized with a chiral agent, such as Mosher's acid, to form diastereomers that can be separated on a standard achiral column and quantified, often by NMR spectroscopy. nih.gov

Studies on related serine esters have demonstrated the power of chiral HPLC in resolving complex mixtures and identifying byproducts from enzymatic resolutions. nih.gov The validation of such analytical methods is critical, with research showing that developed procedures can accurately and precisely determine enantiomeric impurities at levels as low as 0.05%. yakhak.org

Table 1: Typical Conditions for Chiral HPLC Analysis of Amino Acid Esters

| Parameter | Description | Examples / Common Use | Source(s) |

|---|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA/AD-H, Chiralcel OD-H), Protein-based | catalysis.blogyakhak.orgchromatographyonline.com |

| Mobile Phase | Solvent system for elution | n-Hexane/Ethanol, n-Hexane/2-Propanol | chromatographyonline.com |

| Mobile Phase Modifier | Additive to improve separation | Trifluoroacetic Acid (for acidic analytes), Diethylamine (for basic analytes) | chromatographyonline.com |

| Detection Method | Technique for analyte visualization | Ultraviolet (UV) Absorption, Fluorescence (FL) after derivatization (e.g., with NBD) | yakhak.orgresearchgate.net |

| Analyte Form | State of the compound for analysis | Direct analysis or derivatization into diastereomers (e.g., Mosher's esters) | yakhak.orgnih.gov |

Optical Rotation Measurements

Optical rotation is a classical and indispensable analytical technique for the routine characterization of chiral substances. It measures the angle to which a compound rotates the plane of polarized light. researchgate.net The specific rotation, [α], is a characteristic physical property for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). researchgate.net For this compound, this measurement provides a rapid and non-destructive confirmation of its chiral integrity. While not as precise as chiral chromatography for quantifying small enantiomeric impurities, it serves as an essential quality control check. thieme-connect.de

Research Findings:

The specific rotation value is highly sensitive to the exact structure of the molecule, including its protecting groups and salt form. Data for compounds closely related to this compound illustrate this dependency. For example, the hydrochloride salt, H-Ser(tBu)-OMe·HCl, exhibits a specific rotation of [α]D = +6.8 to +8.2° when measured in dimethylformamide (DMF). tcichemicals.com In contrast, altering the protecting groups leads to significant changes in the observed rotation. The literature provides a range of values for various protected serine derivatives, highlighting the importance of comparing experimental data to a correctly matched reference standard.

Table 2: Optical Rotation Data for this compound and Related Serine Derivatives

| Compound | Formula | Specific Rotation [α] | Conditions | Source(s) |

|---|---|---|---|---|

| O-tert-Butyl-L-serine methyl ester hydrochloride | H-Ser(tBu)-OMe·HCl | +6.8 to +8.2° | c=1, DMF, 20°C | tcichemicals.com |

| Boc-L-serine methyl ester | Boc-L-Ser-OMe | +18° | c=5, Methanol (B129727), 20°C | chemicalbook.com |

| Fmoc-L-Serine(tBu)-OH | Fmoc-L-Ser(tBu)-OH | +25° ± 2° | c=1, Ethyl acetate | matrix-innovation.com |

| L-Serine methyl ester hydrochloride | H-L-Ser-OMe·HCl | +5° | c=2, Methanol | fishersci.dkfishersci.co.uk |

| Fmoc-L-serine methyl ester | Fmoc-L-Ser-OMe | -12° ± 2° | c=1, DMF, 20°C | chemimpex.com |

Crystallographic Analysis of Related Compounds and Intermediates

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of its molecular connectivity, conformation, and absolute stereochemistry. While a crystal structure for this compound itself may not be publicly available, analysis of closely related compounds and synthetic intermediates provides invaluable insight into its likely solid-state conformation and packing. researchgate.net

Research Findings:

Crystallographic studies on N-tosylated amino acid and peptide derivatives are particularly relevant. For example, the crystal structure of N-tosyl-L-Ser-Gly-OMe monohydrate has been determined, revealing a monoclinic P2(1) space group. nih.gov In this structure, the conformation is stabilized by an extensive network of hydrogen bonds. nih.gov Similarly, analysis of L-serine methyl ester hydrochloride shows it also crystallizes in a monoclinic system (P2₁), with its solid-state structure dominated by intermolecular hydrogen bonding.

Table 3: Crystallographic Data for Compounds Related to this compound

| Compound | Crystal System | Space Group | Key Structural Features | Source(s) |

|---|---|---|---|---|

| N-tosyl-L-Ser-Gly-OMe monohydrate | Monoclinic | P2(1) | Ser side-chain adopts a trans conformation; structure stabilized by water-bridged hydrogen bonds. | nih.gov |

| L-serine methyl ester hydrochloride | Monoclinic | P2₁ | Exhibits an extended conformation stabilized by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. | |

| N-tosyl-L-Thr-Gly-OMe | Orthorhombic | P2(1)2(1)2(1) | Glycine residue adopts a folded conformation. | nih.gov |

| 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one | N/A | N/A | Tolyl ring of the sulfonyl group is approximately perpendicular to the pyrazole (B372694) ring. Extensive hydrogen bonding network. | researchgate.net |

Computational and Theoretical Investigations of H Ser Tbu Ome.tosoh

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational landscape of H-Ser(tBu)-OMe.TosOH. The molecule's flexibility, primarily around its rotatable single bonds, gives rise to numerous possible conformations (conformers) that influence its physical properties and reactivity.

Conformational analysis of protected serine derivatives is often performed using Density Functional Theory (DFT) methods. researchgate.netnih.gov Studies on dipeptides containing protected serine residues, for instance, have utilized DFT calculations at levels like B3LYP/6-311+G(d,p) to map the potential energy surface. researchgate.netdntb.gov.uaresearchgate.net These analyses focus on key dihedral angles, such as the backbone angles (φ, ψ) and the side-chain angle (χ), to identify low-energy, stable conformers. For serine-containing dipeptides, conformations like β-turns are often identified as particularly stable due to the formation of intramolecular hydrogen bonds. researchgate.netdntb.gov.ua

Table 1: Key Dihedral Angles for Conformational Analysis This interactive table defines the principal dihedral angles examined in the conformational analysis of amino acid derivatives like this compound.

| Dihedral Angle | Atoms Defining the Angle | Description |

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond. |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond. |

| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide bond (relevant in peptides). |

| Chi1 (χ1) | N-Cα-Cβ-Oγ | Rotation around the Cα-Cβ bond of the serine side chain. |

Quantum Chemical Calculations (e.g., DFT studies on reaction mechanisms)

Quantum chemical calculations, particularly DFT, are indispensable for elucidating the mechanisms of reactions involving this compound. These methods allow for the mapping of entire reaction pathways, including the characterization of transition states and intermediates, which are often transient and difficult to observe experimentally.

One area of significant investigation is the mechanism of peptide bond formation. DFT studies on coupling reactions involving similar protected serine derivatives have provided detailed mechanistic insights. For example, in a peptide coupling mediated by a hypervalent iodine reagent, DFT calculations identified the rate-limiting step as the nucleophilic attack of a base, like 4-dimethylaminopyridine (B28879) (DMAP), on the reagent. frontiersin.orgnih.gov Such calculations can model the entire catalytic cycle, providing activation energies for each step.

Another critical reaction is the deprotection of the side chain. While the tBu group is stable, its removal under specific conditions can be modeled. DFT calculations on the deprotection of the analogous S-tBu group from cysteine have shown that the process is assisted by an activating agent, proceeding through a low-energy barrier via a sulfonium (B1226848) intermediate. researchgate.net Similar computational approaches could be applied to understand the acid-catalyzed deprotection of the O-tBu group in Ser(tBu).

Furthermore, DFT has been used to study side reactions, such as the self-initiated deprotection of the N-terminal Fmoc group in peptides containing serine, which can lead to the formation of impurities like diketopiperazines. acs.orgresearchgate.net These studies revealed that specific peptide sequences can stabilize the deprotection transition state through non-covalent interactions, such as C–H···π interactions, a finding only accessible through detailed quantum chemical modeling. acs.orgresearchgate.net

Prediction of Reactivity and Selectivity

Computational methods are increasingly used not only to explain observed reactivity but also to predict it. For a molecule like this compound, these predictions are vital for optimizing its use in peptide synthesis and foreseeing potential side reactions.

Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a common approach. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack. DFT calculations can be used to determine the charge distribution across the molecule, identifying which atoms are more susceptible to reaction. For example, such calculations can predict the nucleophilicity of the N-terminal amine, which is crucial for peptide coupling efficiency.

More advanced approaches combine computational chemistry with machine learning. Deep learning models, trained on large datasets from automated peptide synthesizers, can predict the efficiency of coupling and deprotection reactions based on the amino acid sequence and the protecting groups used. amidetech.commit.edu These models have shown that bulky, aromatic side-chain protecting groups are major contributors to on-resin aggregation, whereas the tert-butyl group has a lesser, though still significant, impact. amidetech.com This predictive power allows for the computational optimization of synthetic routes to minimize byproducts and improve yields.

Transition state calculations are also a reliable method for predicting reactivity and selectivity. nih.gov By comparing the activation energy barriers for different possible reaction pathways, chemists can predict which product is likely to form, guiding the choice of reagents and reaction conditions for achieving desired outcomes. nih.govacs.org

Studies on the Energetics of Transformations

Understanding the energetics of a chemical transformation—the energy changes associated with breaking and forming bonds—is fundamental to controlling it. Computational chemistry provides quantitative data on the thermodynamics and kinetics of reactions involving this compound.

Ab initio and DFT methods can calculate the Gibbs free energy of reactants, products, and transition states. The difference in energy between reactants and products determines if a reaction is thermodynamically favorable (exergonic), while the energy of the transition state determines the reaction rate (the activation energy barrier). For instance, calculations of a thiol addition to a model compound showed the reaction to be exothermic by approximately 10 kcal/mol, indicating it is thermodynamically driven. nih.gov

A key energetic aspect of this compound is the ion-pairing interaction between the protonated serine derivative and the tosylate anion. Computational studies on similar protic ionic liquids have been used to quantify this interaction. acs.org High-level calculations can determine the binding energy of the ion pair, which is a result of strong hydrogen bonds and electrostatic attraction. acs.org Studies comparing different anions show that binding energy is influenced by the anion's structure and acidity, providing insight into how the tosylate counter-ion affects the compound's stability and behavior. acs.org

Table 2: Calculated Binding Energies for a Model Ion Pair ([TEA][Anion]) This table, based on analogous systems, illustrates how computational methods can quantify the strength of ion-pairing interactions, which are relevant to the salt bridge in this compound. Data adapted from studies on triethylammonium (B8662869) (TEA) based ionic liquids. acs.org

| Anion | Computational Method | Binding Energy (kcal/mol) |

| Trifluoroacetate [TFA] | CCSD(T) | -119.8 |

| Methanesulfonate [MS] | CCSD(T) | -119.3 |

| Triflate [Trf] | CCSD(T) | -115.8 |

These energetic calculations are crucial for understanding everything from the stability of the compound on the shelf to the energy required for its deprotection or its participation in a peptide coupling reaction.

Advanced Synthetic Considerations and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of serine derivatives often involves multi-step procedures with challenges related to yield and the use of hazardous reagents. Current research is focused on developing more streamlined and environmentally benign methods for producing compounds like H-Ser(tBu)-OMe.TosOH.

One area of improvement is the direct esterification and protection of serine. Traditional methods for preparing amino acid esters, such as the Fischer-Speier esterification, have historically used hazardous solvents like benzene (B151609) or carbon tetrachloride. researchgate.net More recent approaches aim to replace these with safer alternatives. For instance, a method for preparing O-tert-butyl-L-serine methyl ester involves reacting L-serine methyl ester hydrochloride with tert-butyl acetate (B1210297), which avoids the use of isobutylene (B52900) gas and offers a safer, liquid-phase reaction. patsnap.com This method reports a high total yield of over 72%. patsnap.com

Furthermore, the synthesis of the tosylate salt itself is an area of optimization. The preparation of tosylate salts of amino acid esters is a crucial step, and research has focused on avoiding solvents that can cause racemization at high temperatures. researchgate.net The use of p-toluenesulfonic acid is a common method for introducing the tosyl group. google.comgoogle.com

Future research will likely focus on one-pot syntheses that combine esterification, tert-butylation, and salt formation, minimizing intermediate purification steps and solvent usage. The development of catalytic systems that can achieve these transformations with high selectivity and yield is a key goal.

Innovations in Protecting Group Chemistry Relevant to Serine

The tert-butyl (tBu) group is a cornerstone of modern peptide synthesis, particularly in Fmoc-based strategies, for protecting the hydroxyl groups of serine, threonine, and tyrosine. ontosight.aithermofisher.com Its stability under the basic conditions used for Fmoc group removal and its lability under acidic conditions (like trifluoroacetic acid, TFA) make it an ideal orthogonal protecting group. ontosight.aiiris-biotech.de

However, the field of protecting group chemistry is not static. Researchers are continually exploring new protecting groups for serine's hydroxyl function to overcome specific challenges. For example, the cyclohexyl (Chx) group has been developed as a new protecting group for serine and threonine. rsc.org The O-Chx group is stable to various acidic and basic conditions, including 20% piperidine (B6355638) in DMF and TFA, but can be removed with trifluoromethanesulfonic acid–thioanisole in TFA. rsc.org This stability profile makes it suitable for both Boc and Fmoc-based peptide synthesis. rsc.org

Innovations also include the development of protecting-group-free synthesis strategies, where reactions are designed to be chemoselective, avoiding the need to protect certain functional groups altogether. researchgate.net While challenging, this approach offers significant advantages in terms of atom economy and step efficiency. researchgate.net For instance, mechanochemical methods have been explored for peptide couplings involving unprotected hydroxyl groups of tyrosine and serine, demonstrating the potential to reduce waste and avoid toxic solvents. chemrxiv.org

The table below summarizes some key protecting groups for the serine hydroxyl group and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

| tert-Butyl | tBu | Strong acid (e.g., TFA) ontosight.aiiris-biotech.de | Widely used in Fmoc-SPPS; orthogonal to Fmoc group. ontosight.ainih.gov |

| Benzyl (B1604629) | Bzl | Catalytic hydrogenolysis; strong acid (e.g., HF) thermofisher.com | Commonly used in Boc-based synthesis. thermofisher.com |

| Trityl | Trt | Mildly acidic conditions peptide.com | More acid-labile than tBu, useful for preparing protected peptide fragments. peptide.com |

| Cyclohexyl | Chx | Trifluoromethanesulfonic acid–thioanisole in TFA rsc.org | Stable to standard TFA and piperidine conditions. rsc.org |

Green Chemistry Principles in Synthesis of Serine Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. rsc.org The synthesis of peptide building blocks like this compound is a key area for implementing these principles.

Key areas of focus for greening the synthesis of serine derivatives include:

Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally friendly alternatives. ufms.br Research into using greener solvents like dimethyl carbonate has shown promise. ufms.br

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Protecting-group-free synthesis is a prime example of this principle in action. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. ufms.br

Waste Reduction: Developing processes that minimize the generation of waste products. chemrxiv.org Mechanochemical approaches, for example, can significantly reduce solvent waste. chemrxiv.org

A comparative analysis of traditional versus greener synthetic approaches highlights the potential benefits. For instance, a study on the synthesis of peptidomimetics demonstrated that while classical methods in DCM were efficient, a microwave-assisted methodology using a green solvent was a competitive and more sustainable alternative. ufms.br

Role in Convergent and Fragment-Based Peptide Synthesis

This compound and similar protected amino acids are crucial for advanced peptide synthesis strategies like convergent and fragment-based synthesis. In contrast to linear solid-phase peptide synthesis (SPPS), where amino acids are added one by one, convergent synthesis involves the preparation of protected peptide fragments, which are then coupled together. nih.gov

This approach offers several advantages, particularly for the synthesis of large peptides and proteins:

Easier Purification: Intermediates are smaller, making them easier to purify than the full-length peptide.

Improved Coupling Efficiency: Coupling of large fragments can be more efficient than the stepwise addition of single amino acids, especially for difficult sequences.

The use of protecting groups like tert-butyl, which are stable under the conditions used to couple fragments but can be removed at the final stage, is essential for this strategy. peptide.com this compound serves as a valuable starting material for the synthesis of such serine-containing protected fragments. The tosylate salt form can also enhance the solubility of the amino acid derivative in organic solvents used for coupling reactions. ua.pt

The table below outlines the key differences between linear and convergent peptide synthesis.

| Feature | Linear Peptide Synthesis | Convergent Peptide Synthesis |

| Strategy | Stepwise addition of single amino acids to a growing chain. nih.gov | Synthesis of protected peptide fragments, followed by their coupling. nih.gov |

| Key Advantage | Simplicity of the repetitive cycle. | Easier purification of intermediates and potentially higher overall yield for long peptides. |

| Role of this compound | Used as a building block in the stepwise addition. | Used to create serine-containing protected fragments for subsequent coupling. peptide.com |

Emerging Applications in Material Science and Bioconjugation (e.g., Click Chemistry)

The versatility of serine derivatives is leading to their exploration in fields beyond traditional peptide synthesis, including material science and bioconjugation.

In material science , peptides and their derivatives are being investigated for the creation of novel biomaterials. The ability to precisely control the sequence and functionalization of peptides allows for the design of materials with specific properties, such as self-assembly, biocompatibility, and bioactivity. The incorporation of modified serine residues can influence the material's structure and function. For example, dehydroalanine (B155165), which can be synthesized from serine derivatives, is a useful building block in materials science. rsc.org

Bioconjugation is the process of linking molecules to biomolecules like peptides and proteins. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for this purpose due to its high efficiency and selectivity. iris-biotech.de Serine derivatives can be modified to include alkyne or azide (B81097) functionalities, allowing them to participate in click reactions. This enables the site-specific labeling of peptides with fluorescent dyes, imaging agents, or drug molecules. iris-biotech.deiris-biotech.de

The development of serine derivatives compatible with these emerging applications is an active area of research. This includes the synthesis of serine analogues with orthogonal handles for bioconjugation, further expanding the utility of compounds derived from this compound.

Q & A

Q. How is H-Ser(tBu)-OMe.TosOH synthesized and characterized in peptide chemistry?

this compound is synthesized via esterification of O-tert-butyl-L-serine, followed by tosylate salt formation. Key steps include coupling reactions using reagents like PyBOP or TBTU (). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight verification . Batch-specific data, such as moisture content, should be documented in analytical reports .

Q. What role does the tert-butyl (tBu) group play in this compound during solid-phase peptide synthesis (SPPS)?

The tBu group protects the hydroxyl side chain of serine during SPPS to prevent unintended side reactions. This protection is critical for maintaining regioselectivity during amino acid coupling. Post-synthesis, the tBu group is removed via trifluoroacetic acid (TFA) cleavage. The TosOH counterion enhances solubility in polar solvents, facilitating resin loading and coupling efficiency .

Q. What standard analytical methods are used to confirm the purity and identity of this compound?

Purity is assessed via HPLC/UPLC with UV detection, typically achieving ≥98% purity ( ). Identity is confirmed through H/C NMR (e.g., tert-butyl proton signals at ~1.2 ppm) and high-resolution mass spectrometry (HRMS) ( ). For storage stability, periodic re-analysis under controlled conditions (cool, dry, ≤25°C) is recommended .

Advanced Research Questions

Q. How do researchers optimize coupling efficiency when using this compound in sterically hindered peptide sequences?

Steric hindrance can reduce coupling efficiency. Strategies include:

- Pseudoproline modifications : Introducing Ser(ΨMe,Mepro) residues to reduce backbone rigidity, improving reagent access (e.g., Fmoc-Arg(Pbf)-OH coupling efficiency increased by 20% in hindered sequences) .

- Coupling agents : Using PyBOP or HATU instead of DCC for faster activation ().

- Solvent optimization : Mixtures of DMF/DCM (4:1) enhance solubility and reaction kinetics .

Q. What analytical techniques resolve contradictions in purity assessments across this compound batches?

Discrepancies may arise from residual solvents or counterion variability. Resolution methods include:

- Multi-modal chromatography : Combine reverse-phase HPLC with ion-pairing to separate tosylate and chloride salts .

- Karl Fischer titration : Quantify trace moisture (<0.5% acceptable) to identify hygroscopic degradation .

- 2D NMR (HSQC, COSY) : Detect subtle stereochemical impurities (<1%) not resolved by 1D NMR .

Q. How does the TosOH counterion influence the solubility and stability of H-Ser(tBu)-OMe in non-aqueous systems?

TosOH improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to HCl salts, enabling higher reaction concentrations (up to 0.5 M). Stability studies show TosOH salts retain >95% integrity after 6 months at -20°C, whereas HCl salts degrade by 10% under identical conditions. Solvent compatibility tables should guide formulation design (e.g., avoid THF due to poor TosOH solubility) .

Q. What experimental designs validate the structural integrity of this compound under accelerated degradation conditions?

Use a forced degradation protocol:

- Thermal stress : 40°C/75% RH for 4 weeks, monitoring via HPLC.

- Photolytic stress : UV exposure (254 nm) for 48 hours.

- Hydrolytic stress : pH 2–10 buffers at 60°C for 72 hours. Structural changes (e.g., tert-butyl deprotection) are quantified using LC-MS/MS. Data should align with ICH Q1A guidelines for stability testing .

Q. How does this compound affect the self-assembly kinetics of serine-derived gemini surfactants?

In formulations with monoolein (MO), this compound reduces critical micelle concentration (CMC) by 30% compared to unprotected serine. Time-resolved dynamic light scattering (DLS) shows faster aggregation (t1/2 = 15 min vs. 45 min for H-Ser-OH), attributed to enhanced hydrophobic interactions from the tBu group. Phase diagrams should map surfactant:MO ratios (1:4 to 4:1) to optimize nanoparticle size (50–200 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |